N-Methyl Imidazoline Substitution Structural Differentiation
The presence of an N-methyl group on the 4,5-dihydroimidazole ring is the primary structural differentiator from the non-methylated congener 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS 2649011-12-9) . In the 2-substituted 4,5-dihydro-1H-imidazole series, N-methylation abolishes the imidazoline NH hydrogen-bond donor capability, which is a critical pharmacophoric element for α2-adrenergic receptor recognition [1]. Specifically, napamezole (a 2-substituted 4,5-dihydro-1H-imidazole bearing an NH group) exhibits Ki = 28 nM at α2-adrenergic receptors and Ki = 93 nM at α1-adrenergic receptors in rat brain homogenate [3H]clonidine displacement assays, yielding a 3.3-fold α2/α1 selectivity [2]. N-methylation is expected to significantly alter this selectivity profile by removing the hydrogen-bond donor, making the methylated analog mechanistically distinct. For procurement, this means the N-methylated compound cannot serve as a surrogate for the NH-bearing analog in α2-adrenergic pharmacology studies, and vice versa.
| Evidence Dimension | Hydrogen-bond donor capacity of the imidazoline ring (N-H vs. N-CH3) |
|---|---|
| Target Compound Data | N-methyl substituent at position 1 of the 4,5-dihydroimidazole ring; no NH hydrogen-bond donor |
| Comparator Or Baseline | Non-methylated analog (CAS 2649011-12-9): bears NH hydrogen-bond donor at the imidazoline ring; napamezole (NH-bearing 2-substituted 4,5-dihydro-1H-imidazole): Ki = 28 nM (α2), Ki = 93 nM (α1), selectivity ratio = 3.3 |
| Quantified Difference | Complete loss of imidazoline NH donor in target compound vs. comparator; napamezole α2/α1 selectivity ratio of 3.3 serves as a baseline for NH-bearing analogs |
| Conditions | Napamezole data from [3H]clonidine displacement in rat brain homogenate; structural comparison by molecular formula (target: C8H15N3·2HCl; non-methylated analog: C7H13N3·2HCl) |
Why This Matters
The N-methyl group fundamentally alters the hydrogen-bonding pharmacophore, making target engagement profiles non-interchangeable between methylated and non-methylated analogs; buyers must select the specific analog matching their receptor target of interest.
- [1] Wentland MP, Bailey DM, Alexander EJ, Castaldi MJ, Ferrari RA, Haubrich DR, Luttinger DA, Perrone MH. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. J Med Chem. 1987;30(8):1482-1489. View Source
- [2] Napamezole, an alpha-2 adrenergic receptor antagonist and monoamine uptake inhibitor in vitro. Data from: BindingDB BDBM50454831; ChEMBL. Ki values: α2 = 28 nM, α1 = 93 nM. View Source
